N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O3 and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Applications
- Peripheral Benzodiazepine Receptor Agonists : Compounds similar to N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide have been studied for their role as peripheral benzodiazepine receptor (PBR) agonists. These compounds, such as DAA1097 and DAA1106, exhibit anxiolytic-like properties in laboratory animals without affecting spontaneous locomotor activity. This makes them potential candidates for treating anxiety-related disorders (Okuyama et al., 1999).
Antiviral and Antimicrobial Research
- Antiviral Properties : Certain spiropiperidines, which have structural similarities to this compound, demonstrate significant activity against influenza A and human coronaviruses (Apaydın et al., 2020).
- Antimicrobial Activity : Oxazolidinone derivatives like U-100592 and U-100766 show broad-spectrum antimicrobial activities against various clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species (Zurenko et al., 1996).
Anticonvulsant Research
- Anticonvulsant Activity : Derivatives of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones, which have structural similarities, have shown efficacy in tests for anticonvulsant activity. Fluorinated derivatives, in particular, exhibit increased activity compared to their chloro, methoxy, or methyl analogues (Obniska et al., 2006).
Herbicidal Research
- Herbicidal Applications : Compounds structurally related to this compound have shown promising herbicidal activities, particularly against dicotyledonous weeds (Wu et al., 2011).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-11-5-7-18(8-6-11)16(24)22(17(25)21-18)10-15(23)20-13-4-3-12(2)14(19)9-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSILDQVCNWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.